molecular formula C13H21NO3 B12955232 tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate

tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate

Cat. No.: B12955232
M. Wt: 239.31 g/mol
InChI Key: PZUFTHWXFXLAOX-UHFFFAOYSA-N
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Description

tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[3.1.1]heptane ring system, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[3.1.1]heptane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.

Scientific Research Applications

tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity. The bicyclo[3.1.1]heptane ring system contributes to the compound’s stability and rigidity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate
  • tert-Butyl (5-hydroxybicyclo[3.1.1]heptan-1-yl)carbamate
  • tert-Butyl (5-methylbicyclo[3.1.1]heptan-1-yl)carbamate

Uniqueness

tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations that are not possible with the amino, hydroxy, or methyl derivatives. This makes it a valuable compound for targeted applications in synthetic chemistry and research.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(5-formyl-1-bicyclo[3.1.1]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-5-12(7-13,8-13)9-15/h9H,4-8H2,1-3H3,(H,14,16)

InChI Key

PZUFTHWXFXLAOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C=O

Origin of Product

United States

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